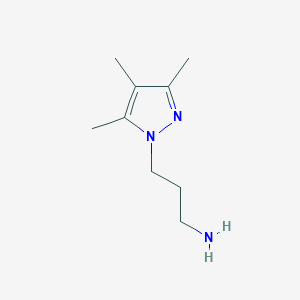

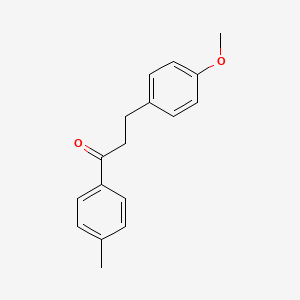

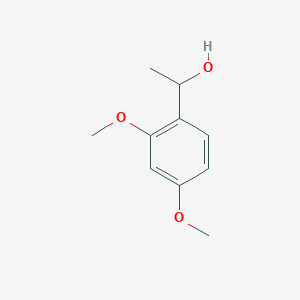

![molecular formula C24H15N3 B1355334 10,15-二氢-5H-二吲哚并[3,2-a:3',2'-c]咔唑 CAS No. 109005-10-9](/img/structure/B1355334.png)

10,15-二氢-5H-二吲哚并[3,2-a:3',2'-c]咔唑

描述

Triindole is an aromatic and C3 symmetric planar π-extended conjugated structure . It exhibits exceptional solubility, high thermal stability, and rich electronic properties. Its easy modifiability makes it an attractive building block for various applications in organic electronics and optoelectronics .

Synthesis Analysis

Over the past decade, advances in the synthesis of triindole derivatives have expanded the scope of its applications. Researchers have developed efficient synthetic routes to access this compound and its analogs. These methods allow for fine-tuning of its properties and functionalization for specific applications .

Molecular Structure Analysis

The molecular formula of triindole is C24H15N3 . It consists of three indole rings fused onto a benzene ring at ortho-positions, resulting in a wheel-like structure. The planar and conjugated nature of its π-system contributes to its intriguing electronic properties .

Chemical Reactions Analysis

Triindole serves as a versatile precursor for the synthesis of various functional materials. Researchers have explored its reactivity in diverse reactions, including cross-coupling, cyclization, and functional group transformations. These reactions allow the introduction of substituents and modification of its electronic properties .

Physical And Chemical Properties Analysis

科学研究应用

1. 有机电子学和光电子学

10,15-二氢-5H-二吲哚并[3,2-a:3',2'-c]咔唑,也称为三氮杂三聚苯或三吲哚,具有卓越的性质,如异常溶解性,高热稳定性和丰富的电子特性。它已广泛应用于有机电子学,双光子吸收,非线性光学,荧光传感器等领域。其衍生物的先进合成已扩展了其在这些领域的应用,对有机电子材料的发展做出了重要贡献 (Xiangchun et al., 2016)。

2. 半导体性质

这种化合物是一种众所周知的高空穴迁移率半导体。与其不对称类似物进行比较的研究表明,改变对称性可以导致吸收,发射和荧光量子产率的显著变化,影响其在半导体技术中的应用 (Ruiz et al., 2014)。

3. 有机薄膜晶体管

通过引入各种供体基团扩展10,15-二氢-5H-二吲哚并[3,2-a:3',2'-c]咔唑的π共轭系统已被探索。这些改性材料显示出作为薄膜晶体管有机有源层的潜力,表现出优异的p型性能和空气稳定性 (Cuadrado等,2018)。

4. OLED发光材料

研究将这种化学物质与苯并[d]咪唑结合的混合化合物已导致具有良好溶解性,热稳定性和高效电致发光性能的材料的开发,使其适用于有机发光二极管(OLEDs) (Zhou et al., 2021)。

5. 钙钛矿太阳能电池

在太阳能领域,这种化合物的衍生物已被用作钙钛矿太阳能电池中的空穴传输材料。它们的光学透明性,热稳定性和适当的HOMO值使它们成为增强这些太阳能电池效率的理想候选材料 (Ramos et al., 2015)。

6. 有机半导体

作为稳定的高迁移率有机π型半导体,它构成了新有机半导体的基础。其富电子的扩展π共轭系统有助于电荷载流子迁移,对有机电子器件至关重要 (García-Frutos等,2010)。

7. 单体和聚合物

由于具有相同的色团,这种化合物的衍生物已被合成为具有类似吸收和荧光光谱的单体。这些材料,具有其电离势和空穴漂移迁移率,对有机电子材料的发展具有重要意义 (Andrikaityte et al., 2014)。

8. 手性分子面旋转多面体

该化合物已被用于构建新颖的手性分子面旋转多面体,展示了面部相互作用和取代基位置在决定最终组装的几何和对映选择性中的作用 (Zhang et al., 2018)。

作用机制

Target of Action

10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole, also known as triazatruxene or triindole , is an aromatic and C3 symmetric planar π-extended conjugated structure . It is primarily used in the field of organic electronics . Its primary targets are the electronic components where it acts as an electron-donating component .

Mode of Action

Triazatruxene interacts with its targets by donating electrons . This is due to its rich-electronic properties . The compound’s planar π-extended conjugated structure allows it to have a strong electron-donating capability .

Biochemical Pathways

It is known that the compound plays a significant role in organic electronics, two-photon absorption, nonlinear optics, and fluorescent sensors . These applications suggest that the compound may affect pathways related to electron transfer and light absorption.

Pharmacokinetics

The compound is known for its exceptional solubility and high thermal stability . These properties suggest that the compound may have good bioavailability.

Result of Action

The action of triazatruxene results in enhanced performance of organic electronic devices . Its electron-donating properties can improve the efficiency of these devices . Additionally, the compound’s high thermal stability ensures that it can maintain its performance even under high-temperature conditions .

Action Environment

The action, efficacy, and stability of triazatruxene can be influenced by various environmental factors. For instance, its high thermal stability allows it to function effectively in high-temperature environments . Furthermore, its solubility suggests that it can be easily incorporated into various mediums . .

安全和危害

As with any chemical compound, safety precautions are necessary during handling and synthesis. Researchers should follow standard laboratory protocols, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in material safety data sheets (MSDS) provided by suppliers .

未来方向

生化分析

Biochemical Properties

10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole plays a crucial role in biochemical reactions due to its strong electron-donating capability. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through π-π stacking interactions and hydrogen bonding . For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole can modulate the activity of certain kinases, thereby affecting signal transduction pathways .

Cellular Effects

The effects of 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate the MAPK/ERK pathway, leading to increased cell proliferation and survival. Moreover, 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole has been found to alter the expression of genes involved in oxidative stress response, thereby enhancing cellular resilience to oxidative damage .

Molecular Mechanism

At the molecular level, 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, via π-π interactions and hydrogen bonds . This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication . Additionally, it can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole can lead to sustained changes in cellular function, such as altered cell cycle progression and increased apoptosis .

属性

IUPAC Name |

9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3/c1-4-10-16-13(7-1)19-22(25-16)20-15-9-3-6-12-18(15)27-24(20)21-14-8-2-5-11-17(14)26-23(19)21/h1-12,25-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRFZFGTHZJRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=C(C5=C3NC6=CC=CC=C65)NC7=CC=CC=C74 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547271 | |

| Record name | 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109005-10-9 | |

| Record name | 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

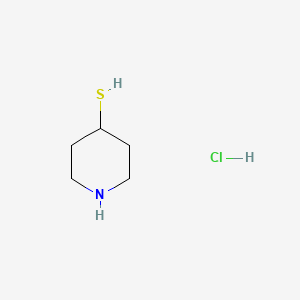

![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B1355279.png)